molecular formula C8H9F3N2O B8810300 3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone

3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone

Cat. No. B8810300
M. Wt: 206.16 g/mol
InChI Key: WQHDTHDJPDGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H9F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,3,12H2,1H3,(H,13,14)

InChI Key

WQHDTHDJPDGYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dried 500 mL Parr bottle equipped with nitrogen inlet were added sodium acetate (1.502 g, 18.30 mmol), 10% palladium on carbon (1.579 g, 0.742 mmol), platinum(IV) oxide (0.011 g, 0.049 mmol) and a small amount of acetic acid to wet the catalysts, under nitrogen stream. Next was added 2-hydroxy-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile (2.0 g, 9.89 mmol) followed by acetic acid (175 mL) while under nitrogen atmosphere. The contents were sealed, placed on a Parr shaker, and reacted at 40 psi of H2 for ca. 6 hr, keeping the H2 psi between 20 and 40 psi (vessel was refilled twice). The vessel was purged with nitrogen and the reaction mixture filtered through Celite, and the filter pad was further washed with a small amount of acetic acid. The volatiles were removed in vacuo to afford a residue, which was dried under high vacuum for 45 min. The solid was suspended in conc. HCl (12 mL), stirred, and filtered. The clear filtrate was concentrated in vacuo and the residue dried under high vacuum. The collected solid was suspended in conc. HCl (2 mL) and diluted with EtOH (13 mL). The contents were agitated and stored at ca. 0° C. (freezer) for 30 min to give a white solid. The solid was filtered and washed with cold ethanol (5 mL). The solid was filtered and dried in vacuum oven for 1 h to give 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1H)-pyridinone (0.95 g, 40%). LCMS E-S (M+H)=206.9. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.31 (s, 3H), 3.40-3.62 (m, 2H), 3.87 (d, J=5.05 Hz, 2H), 8.12-8.37 (m, 3H).
Quantity
1.502 g
Type
reactant
Reaction Step One
Quantity
1.579 g
Type
catalyst
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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